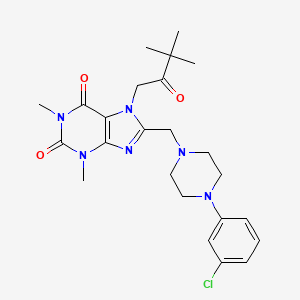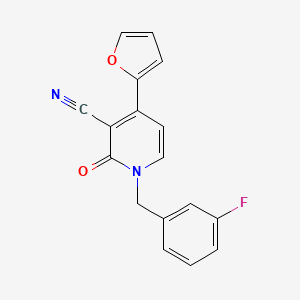
N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic molecule that appears to be related to various furan-2-carboxamide derivatives. These derivatives are of significant interest due to their diverse biological activities, including their roles as enzyme inhibitors and antibacterial agents. The compound is not directly mentioned in the provided papers, but insights can be drawn from related research on furan-2-carboxamide derivatives.
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives can be achieved through various methods. For instance, ultrasound-mediated synthesis has been employed to create 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which involves the reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes . Another method includes the reaction of furan-2-carbonyl chloride with amines, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . These methods highlight the versatility of synthetic approaches for furan-2-carboxamide derivatives, which could potentially be applied to the synthesis of N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. Spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS are commonly used to confirm the structures of these compounds . The presence of additional functional groups, such as the thiazolyl moiety in the compound of interest, would likely influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions. For example, intramolecular cyclization has been reported to form fused ring systems, such as furopyranone and furopyrrolone derivatives . Additionally, the Suzuki-Miyaura cross-coupling reaction has been utilized to arylate N-(4-bromophenyl)furan-2-carboxamide, leading to the formation of analogues with different substituents . These reactions demonstrate the chemical versatility of furan-2-carboxamide derivatives and suggest that similar strategies could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The biological activities of these compounds, such as their inhibitory effects on enzymes like tyrosinase and their antibacterial properties, are also critical aspects of their chemical profile . The compound N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide would likely exhibit unique properties based on its specific functional groups, which could be elucidated through experimental studies.
Applications De Recherche Scientifique
Sulfonamides and Their Applications
Sulfonamides, known for their wide range of clinical applications, including as diuretics and antiepileptics, have been the subject of extensive research. Recent developments have focused on novel sulfonamides acting as selective antiglaucoma drugs or as antitumor agents by targeting specific carbonic anhydrase isoforms. The exploration of sulfonamides incorporating NO-donating moieties or targeting tumor-associated carbonic anhydrase isoforms IX/XII highlights the ongoing innovation in designing drugs with enhanced specificity and efficacy (Carta, Scozzafava, & Supuran, 2012).
Furan Derivatives in Polymer and Material Science
Furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, are pivotal in the synthesis of renewable materials and chemicals from biomass. They offer a sustainable alternative to petrochemical feedstocks, with applications in producing monomers, polymers, and various functional materials. Research on converting plant biomass into furan derivatives like HMF demonstrates the potential of these compounds in creating the next generation of sustainable polymers, fuels, and specialty chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Oxadiazole Derivatives in Drug Development
Compounds containing the 1,3,4-oxadiazole moiety are recognized for their diverse pharmacological activities, serving as critical scaffolds in medicinal chemistry. These activities include antibacterial, anti-inflammatory, and anticancer properties. The structural versatility of oxadiazole derivatives allows for extensive chemical modifications, facilitating the discovery and development of new therapeutic agents with optimized activity profiles (Wang et al., 2022).
Environmental Implications and Applications
The study and development of furan fatty acids highlight their potential benefits and risks to health. These compounds, found in plants, algae, and fish, exhibit antioxidant and anti-inflammatory activities. However, their metabolites, such as CMPF, are associated with various health effects, underscoring the need for further research to fully understand their role in human health and disease (Xu et al., 2017).
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-3-4-7-16-13(19)9-11-10-22-15(17-11)18-14(20)12-6-5-8-21-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKUHSYCSCDTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

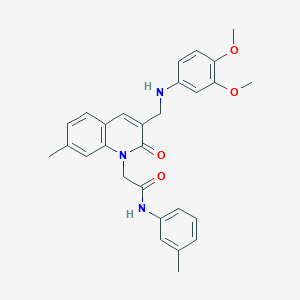
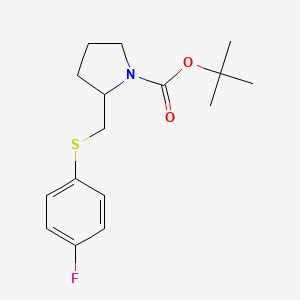
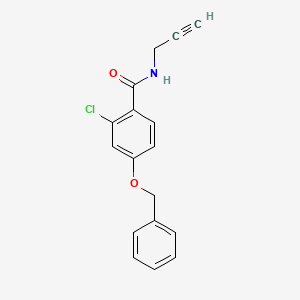
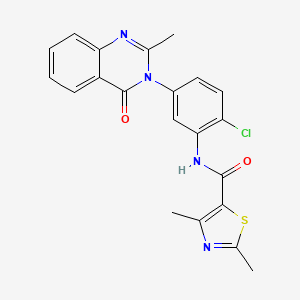
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
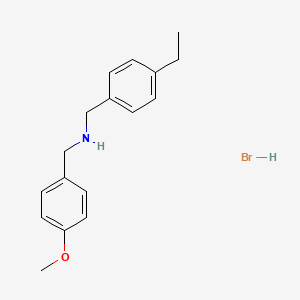
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)
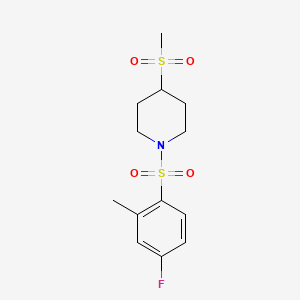
![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

